molecular formula C21H17ClN4O B2909469 6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105240-34-3

6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2909469
CAS No.: 1105240-34-3
M. Wt: 376.84
InChI Key: CTGIVTNLVDRZKL-UHFFFAOYSA-N
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Description

The compound 6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one belongs to the pyrazolo-pyridazinone class of heterocyclic molecules. Its structure features a pyrazolo[3,4-d]pyridazinone core substituted with a 2-chlorobenzyl group at position 6, a cyclopropyl moiety at position 4, and a phenyl ring at position 1 (Figure 1).

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-4-cyclopropyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c22-18-9-5-4-6-15(18)13-25-21(27)20-17(19(24-25)14-10-11-14)12-23-26(20)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGIVTNLVDRZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one , identified by its CAS number 1105240-34-3, belongs to a class of pyrazolo[3,4-d]pyridazine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and as kinase inhibitors. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC21H17ClN4O
Molecular Weight376.8 g/mol
StructureChemical Structure

Research indicates that pyrazolo[3,4-d]pyridazine derivatives may exert their biological effects through multiple mechanisms:

  • Inhibition of Kinase Activity : Many derivatives in this class have shown promising results as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR). In particular, compounds similar to this compound have demonstrated significant inhibitory effects against wild-type and mutant EGFRs .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. For instance, an increase in the BAX/Bcl-2 ratio has been observed in treated cells .
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at specific phases (S and G2/M), which is crucial for inhibiting cancer cell proliferation .

Anti-Cancer Activity

A series of studies have evaluated the anti-cancer potential of pyrazolo[3,4-d]pyridazine derivatives:

  • In Vitro Studies : The compound was tested against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibits potent anti-proliferative activity with IC50 values in the low micromolar range .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to a significant reduction in cells in the G1 phase and an increase in both S and G2/M phases, indicating effective cell cycle modulation .

Kinase Inhibition

The inhibition of EGFR is particularly noteworthy:

  • IC50 Values : The compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential as a targeted therapy for resistant cancer forms .

Case Studies

Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyridazine derivatives:

  • Study on Compound Derivatives : A comprehensive evaluation of multiple derivatives showed that modifications at various positions significantly affected their potency against EGFR and overall cytotoxicity .
  • Clinical Relevance : The promising results from preclinical studies suggest that such compounds could serve as lead candidates for further development into therapeutic agents targeting EGFR-related cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs from the pyrazolo-pyridazinone and related heterocyclic families.

Substituent Variations in Pyrazolo[3,4-d]pyridazinones

The PubChem entry for 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one () shares the pyridazinone core and cyclopropyl group but replaces the 2-chlorobenzyl with a morpholino-oxoethyl substituent. Key differences include:

  • Morpholino group: Increases solubility compared to the chlorobenzyl group but may reduce membrane permeability.
  • o-Tolyl vs. phenyl : The methyl group on the aryl ring alters steric bulk and electronic effects.

Table 1: Substituent Effects on Pyridazinone Analogs

Compound R6 R1 Bioactivity Notes
Target compound 2-Chlorobenzyl Phenyl Hypothesized kinase inhibition
PubChem analog () 2-Morpholino-2-oxoethyl o-Tolyl Improved solubility
Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

The synthesis of 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one () involves a pyridinone core instead of pyridazinone. Structural and functional contrasts include:

  • Pyridinone vs.
  • 4-Methyl vs.

Table 2: Core Heterocycle Comparison

Compound Core Structure R4 Notable Properties
Target compound Pyrazolo[3,4-d]pyridazinone Cyclopropyl Enhanced rigidity and stability
compound Pyrazolo[3,4-b]pyridinone Methyl Simplified synthesis pathway
Pyrazolo[1,5-a]pyrazine-containing Patents

European patent compounds () such as 7-(4-methylpiperazin-1-yl)-2-(6-methyl-4-propylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature fused pyrazine-pyrimidinone systems. While structurally distinct, these highlight trends in substituent design:

  • Piperazine groups : Commonly used to enhance solubility and pharmacokinetics.
  • Propyl substituents : Aliphatic chains may improve target affinity in hydrophobic pockets.
Pyrazolo[4,3-d]pyrimidinone Analogs

The compound 6-(2,4-dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one () shares a pyrimidinone core but differs in substitution:

  • Methyl at position 3 : Less steric hindrance compared to cyclopropyl.

Table 3: Functional Group Impact

Compound Key Substituent Electronic Effects
Target compound 2-Chlorobenzyl Moderate electron withdrawal
compound 2,4-Dichloroanilino Strong electron withdrawal

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